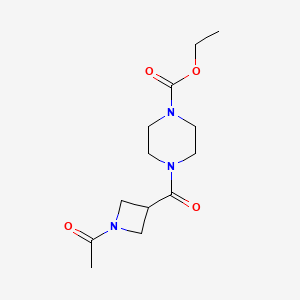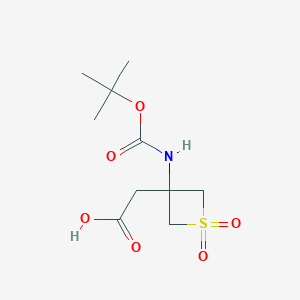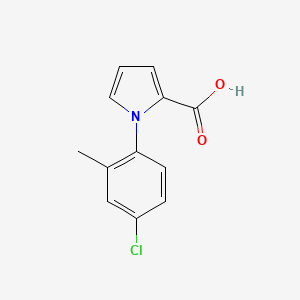
4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid" is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The tert-butoxycarbonyl (Boc) group is commonly used in the protection of amino groups during peptide synthesis, allowing for specific reactions to occur without interference from other functional groups.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids was achieved by reacting aroylpyruvic acids with tert-butylamine, resulting in colorless crystalline substances . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions and using diastereomeric salt formation or chromatography for optical resolution . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined using X-ray diffraction studies, revealing a triclinic space group and specific cell parameters, with the proline ring adopting an envelope conformation . This information provides insight into the potential molecular structure of "this compound," which may also crystallize in a similar manner and exhibit characteristic conformations.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its stability and ease of removal under acidic conditions, which is essential for peptide synthesis. The related compounds synthesized in the studies mentioned often involve the formation of amide bonds, which are also expected in the synthesis of the compound . The reactivity of the tert-butoxycarbonyl group and the presence of other functional groups, such as carboxylic acids, influence the chemical reactions that the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported, such as solubility in DMSO, limited solubility in ethanol and benzene, and insolubility in water . These properties are significant for the purification and application of the compound. The presence of the tert-butoxycarbonyl group and the phenyl ring likely contribute to the compound's solubility profile and stability, which are important factors in its practical use in chemical synthesis and potential biological applications.
Scientific Research Applications
1. Synthesis of Novel Amino Acid Derivatives
4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid is used in the synthesis of novel amino acid derivatives. For example, the synthesis of enantiomerically pure amino acids with various protective groups, like fluoren-9-ylmethoxycarbonylamino, has been demonstrated starting from L-threonine and L-allothreonine (Schmidt et al., 1992).
2. Development of Hydrogelators for Drug Delivery
This compound is also instrumental in developing tripeptide-based hydrogelators. These hydrogelators have shown potential in entrapment and controlled release of therapeutic agents like Vitamin B12 and Doxorubicin, demonstrating utility in localized cancer therapy (Guchhait et al., 2021).
3. Role in Peptide Bond Formation
The tert-butoxycarbonyl group in compounds like 4-(2-tert-Butoxycarbonylamino)-cyclopent-1-enecarboxylic acid is crucial for peptide bond formation in peptide synthesis, enabling the creation of cyclic amino acids and peptides with specific stereochemistry (Smith et al., 2001).
Future Directions
Peptide-based compounds like “4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid” have attracted increasing attention for biological applications and diagnostic research due to their impressive features including biocompatibility and biodegradability, injectability, mechanical stability, high water absorption capacity, and tissue-like elasticity . They are being explored in the field of anticancer drug delivery, antimicrobial and wound healing materials, 3D bioprinting and tissue engineering, and vaccines .
properties
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)20-14(12-13-8-5-4-6-9-13)16(23)19-11-7-10-15(21)22/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKQBMBHKZQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)




![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)
